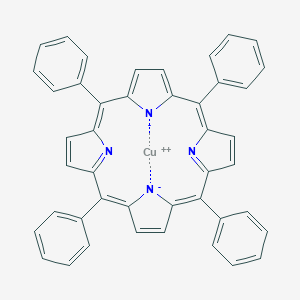
Rhenium ditelluride
Overview
Description
Rhenium ditelluride is an inorganic compound of rhenium and tellurium with the formula ReTe2 . Unlike rhenium disulfide and diselenide, it does not have a layered structure .
Synthesis Analysis
Rhenium ditelluride can be synthesized by heating stoichiometric samples of rhenium and tellurium in an evacuated and sealed quartz ampule for 20 days at 700°C . Another method involves the electrochemical preparation of thin Re–Te films from a chloride–borate electrolyte containing NH4ReO4, TeO2, HCl, and H3BO3 .Molecular Structure Analysis
Rhenium ditelluride has an orthorhombic crystal structure . The lattice constants are a = 1.2972 nm, b = 1.3060 nm, c = 1.4254 nm .Physical And Chemical Properties Analysis
Rhenium ditelluride has a molar mass of 441.41 g/mol and a density of 8.5 g/cm3 . It is insoluble in water .Scientific Research Applications
Toxicity Studies : Organotellurium compounds like diphenyl ditelluride induce apoptotic cell death, warranting caution in laboratory and industrial settings (Sailer et al., 2002).
Genotoxicity Assessment : Diphenyl ditelluride demonstrates genotoxicity in mice, highlighting its mutagenic potential and potential for pro-oxidant effects (Meinerz et al., 2014).
Structural Analysis : Studies on the structure of ditellurides like p,p′-dimethoxydiphenyl ditelluride reveal unique bonding and spiralling effects, informing material science (Ludlow & Mccarthy, 1981).
NMR Chemical Shift Analysis : Diphenyl ditelluride's conformational flexibility impacts its electronic structure, which is crucial for applications in catalysis and medicinal chemistry (Bortoli et al., 2019).
Organic Synthesis : Aryl ditellurides can be synthesized through reactions with elemental tellurium, useful in organic chemistry (Haller & Irgolic, 1972).
Complex Formation : Rhenium(V) complexes with tellurolato-substituted Schiff bases exhibit unique coordination modes, contributing to inorganic chemistry and material science (Jungfer et al., 2019).
Material Properties : The unique properties of diselenides and ditellurides of technetium and rhenium, like their layer structures and optical band gaps, are significant for semiconductor research (Wildervanck & Jellinek, 1971).
Antioxidant and Anticancer Properties : Diphenyl ditelluride shows antioxidant, antimutagenic, and anticancer properties, indicating its potential in pharmaceutical applications (Trindade et al., 2019).
Neurotoxicity and Neuroprotection : Organoselenium compounds can mitigate the neurotoxic effects of diphenyl ditelluride, shedding light on neurotoxicity and potential treatments (Moretto et al., 2005).
Electrochemical Studies : Research on the reduction mechanisms of organic ditellurides in protic media informs electrochemical applications (Nygård et al., 1996).
Future Directions
Rhenium compounds, including Rhenium ditelluride, have promising applications in optoelectronics and photonics due to their distinctive anisotropic optical properties . They are being identified and highlighted as promising cancer theranostics, which are endowed with the ability to detect and annihilate cancer cells in the body .
properties
IUPAC Name |
bis(tellanylidene)rhenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Re.2Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDWMUJQNKFBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te]=[Re]=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ReTe2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065238 | |
| Record name | Rhenium telluride (ReTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12067-00-4 | |
| Record name | Rhenium telluride (ReTe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12067-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhenium telluride (ReTe2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012067004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhenium telluride (ReTe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhenium telluride (ReTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhenium ditelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)
![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)










![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)
